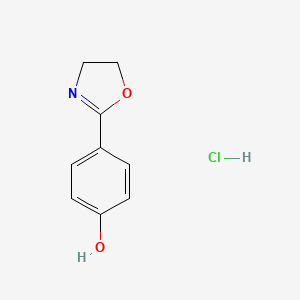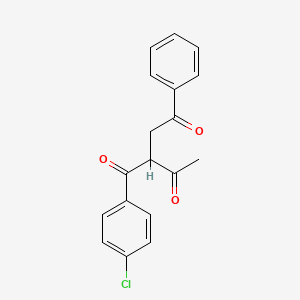![molecular formula C12H20OSSn B14364040 1-[5-(Trimethylstannyl)thiophen-2-yl]cyclopentan-1-ol CAS No. 91509-51-2](/img/no-structure.png)
1-[5-(Trimethylstannyl)thiophen-2-yl]cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(Trimethylstannyl)thiophen-2-yl]cyclopentan-1-ol is a chemical compound that features a thiophene ring substituted with a trimethylstannyl group and a cyclopentan-1-ol moiety
Méthodes De Préparation
The synthesis of 1-[5-(Trimethylstannyl)thiophen-2-yl]cyclopentan-1-ol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur and a suitable diene.
Introduction of the Trimethylstannyl Group: The trimethylstannyl group is introduced via a stannylation reaction, often using trimethyltin chloride as the stannylating agent.
Cyclopentan-1-ol Addition: The final step involves the addition of the cyclopentan-1-ol moiety to the thiophene ring, typically through a nucleophilic substitution reaction.
Analyse Des Réactions Chimiques
1-[5-(Trimethylstannyl)thiophen-2-yl]cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The trimethylstannyl group can be substituted with other functional groups through reactions with halogens or other electrophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include various substituted thiophenes and cyclopentanol derivatives.
Applications De Recherche Scientifique
1-[5-(Trimethylstannyl)thiophen-2-yl]cyclopentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of semiconducting polymers and materials for organic electronics.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic applications.
Industry: In the industrial sector, it is used in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism by which 1-[5-(Trimethylstannyl)thiophen-2-yl]cyclopentan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethylstannyl group can facilitate the compound’s binding to specific sites, modulating biological pathways and leading to desired outcomes. The thiophene ring’s electronic properties also play a crucial role in its activity, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
1-[5-(Trimethylstannyl)thiophen-2-yl]cyclopentan-1-ol can be compared with similar compounds such as:
2,5-Bis(trimethylstannyl)thiophene: This compound features two trimethylstannyl groups on a thiophene ring and is used in similar applications, particularly in organic electronics.
Trans-1,2-bis[5-(trimethylstannyl)thiophen-2-yl]ethene: This compound has a similar structure but includes an ethene linkage, making it useful in the synthesis of conjugated polymers.
The uniqueness of this compound lies in its combination of the cyclopentan-1-ol moiety with the trimethylstannyl-substituted thiophene ring, providing distinct electronic and steric properties that can be leveraged in various research and industrial applications.
Propriétés
| 91509-51-2 | |
Formule moléculaire |
C12H20OSSn |
Poids moléculaire |
331.06 g/mol |
Nom IUPAC |
1-(5-trimethylstannylthiophen-2-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H11OS.3CH3.Sn/c10-9(5-1-2-6-9)8-4-3-7-11-8;;;;/h3-4,10H,1-2,5-6H2;3*1H3; |
Clé InChI |
FQILMSMOBGYFOO-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)C1=CC=C(S1)C2(CCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N'-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea](/img/structure/B14363999.png)

![1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine](/img/structure/B14364041.png)


